molecular formula C6H5BrCl3N B14484623 4-Bromo-2,5-dichloroaniline;hydrochloride CAS No. 66032-44-8

4-Bromo-2,5-dichloroaniline;hydrochloride

Cat. No.: B14484623
CAS No.: 66032-44-8
M. Wt: 277.4 g/mol
InChI Key: YYIZCJYXPXBKEK-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dichloroaniline;hydrochloride: is a chemical compound that belongs to the class of aniline derivatives. It is characterized by the presence of bromine and chlorine atoms attached to the benzene ring, along with an amino group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dichloroaniline;hydrochloride typically involves the bromination and chlorination of aniline derivatives. One common method is the electrophilic bromination of 4-chloroaniline, followed by further chlorination to introduce the second chlorine atom. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts or under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-dichloroaniline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Bromo-2,5-dichloroaniline;hydrochloride is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals .

Biology: In biological research, this compound is utilized in the study of enzyme interactions and as a probe for investigating biochemical pathways. It can also be used in the development of bioactive molecules .

Medicine: Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In industrial applications, this compound is used in the production of agrochemicals, such as herbicides and insecticides. It is also employed in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dichloroaniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: 4-Bromo-2,5-dichloroaniline;hydrochloride is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct chemical properties. Compared to other dichloroaniline derivatives, the bromine atom enhances its reactivity and potential for forming diverse chemical products. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

CAS No.

66032-44-8

Molecular Formula

C6H5BrCl3N

Molecular Weight

277.4 g/mol

IUPAC Name

4-bromo-2,5-dichloroaniline;hydrochloride

InChI

InChI=1S/C6H4BrCl2N.ClH/c7-3-1-5(9)6(10)2-4(3)8;/h1-2H,10H2;1H

InChI Key

YYIZCJYXPXBKEK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)N.Cl

Origin of Product

United States

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